

Spectroscopic Elucidation of Isobutylcyclopentane: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Isobutylcyclopentane	
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This technical guide provides a comprehensive overview of the spectroscopic data for **isobutylcyclopentane**, a saturated hydrocarbon. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule. The information presented herein is intended to support research and development activities where the identification and characterization of non-polar moieties are critical.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **isobutylcyclopentane**. These data are essential for the unambiguous identification and structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for **isobutylcyclopentane**, the following ¹H and ¹³C NMR data are predicted values. These predictions offer a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for Isobutylcyclopentane



Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-9, H-9'	0.86	Doublet	6.6
H-7, H-7'	1.15	Triplet	7.3
H-2, H-5, H-2', H-5'	1.25	Multiplet	-
H-3, H-4, H-3', H-4'	1.52	Multiplet	-
H-8	1.62	Nonet	6.7
H-1, H-1'	1.76	Multiplet	-

Predicted using NMRDB.org.

Table 2: Predicted ¹³C NMR Data for Isobutylcyclopentane

Carbon	Chemical Shift (ppm)
C-9	22.8
C-3, C-4	25.5
C-8	28.9
C-2, C-5	32.7
C-1	37.8
C-7	44.1

Predicted using NMRDB.org.

Infrared (IR) Spectroscopy

The infrared spectrum of **isobutylcyclopentane** is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The data presented was sourced from the NIST Chemistry WebBook[1].

Table 3: Key IR Absorption Bands for Isobutylcyclopentane



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
2955	C-H Stretch	Alkane (CH3, CH2)
2868	C-H Stretch	Alkane (CH₃, CH₂)
1466	C-H Bend	Alkane (CH ₂ , CH ₃)
1384	C-H Bend	Alkane (CH₃)
1367	C-H Bend	Alkane (CH₃)

Mass Spectrometry (MS)

The mass spectrum of **isobutylcyclopentane** provides information about its molecular weight and fragmentation pattern upon electron ionization. The data presented was sourced from the NIST Chemistry WebBook.

Table 4: Major Fragments in the Mass Spectrum of Isobutylcyclopentane

m/z	Relative Intensity (%)	Proposed Fragment
41	100	[C ₃ H ₅] ⁺
56	85	[C4H8] ⁺
69	70	[C₅H₃]+ (cyclopentyl)
83	30	[C ₆ H ₁₁] ⁺
126	15	[C ₉ H ₁₈] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **isobutylcyclopentane** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard



5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

- ¹H NMR: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16 to 64 scans with a relaxation delay of 1-2 seconds between pulses.
- ¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, **isobutylcyclopentane** can be analyzed directly as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

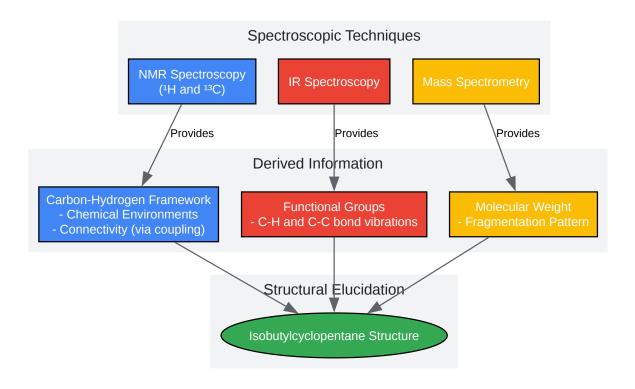
Sample Introduction and Ionization: **Isobutylcyclopentane**, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5 column). The eluted compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for alkanes, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.



Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information for the structural elucidation of **isobutylcyclopentane**.



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References

- 1. Cyclopentane, (2-methylpropyl)- [webbook.nist.gov]
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